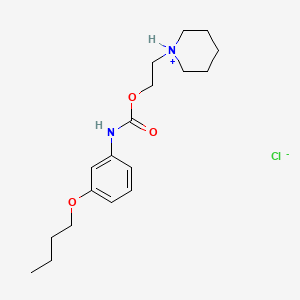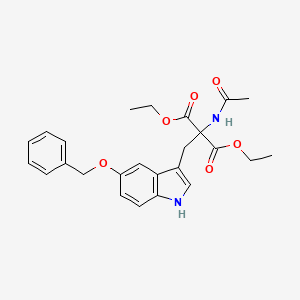![molecular formula C8H19O2PS3 B13764181 Phosphorodithioic acid, O,O-diethyl S-[[(1-methylethyl)thio]methyl] ester CAS No. 78-52-4](/img/structure/B13764181.png)
Phosphorodithioic acid, O,O-diethyl S-[[(1-methylethyl)thio]methyl] ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorodithioic acid, O,O-diethyl S-[[(1-methylethyl)thio]methyl] ester is an organophosphorus compound with the molecular formula C9H21O2PS3. It is commonly used as an insecticide and nematicide in agricultural applications. The compound is known for its effectiveness in controlling soil-dwelling pests and is often applied to crops to protect them from damage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorodithioic acid, O,O-diethyl S-[[(1-methylethyl)thio]methyl] ester typically involves the reaction of diethyl phosphorodithioate with isopropylthiomethyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the ester linkage. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The process involves the continuous addition of reactants and the removal of by-products to maintain high efficiency and yield. The final product is purified through distillation or crystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Phosphorodithioic acid, O,O-diethyl S-[[(1-methylethyl)thio]methyl] ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted phosphorodithioates.
Scientific Research Applications
Phosphorodithioic acid, O,O-diethyl S-[[(1-methylethyl)thio]methyl] ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying organophosphorus chemistry.
Biology: Investigated for its effects on enzyme activity and its potential as a biochemical tool.
Medicine: Explored for its potential use in developing new therapeutic agents, particularly in the field of antiparasitic drugs.
Industry: Widely used in agriculture as an insecticide and nematicide to protect crops from pests.
Mechanism of Action
The mechanism of action of Phosphorodithioic acid, O,O-diethyl S-[[(1-methylethyl)thio]methyl] ester involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis and death of the target pests. The molecular targets include the active site of acetylcholinesterase, where the compound binds and prevents the hydrolysis of acetylcholine.
Comparison with Similar Compounds
Phosphorodithioic acid, O,O-diethyl S-[[(1-methylethyl)thio]methyl] ester can be compared with other similar organophosphorus compounds, such as:
Phosphorodithioic acid, O,O-diethyl S-[(tert-butylthio)methyl] ester: Similar structure but with a tert-butyl group instead of an isopropyl group.
Phosphorodithioic acid, O,O-diethyl ester: Lacks the thioether linkage present in the target compound.
Phosphorodithioic acid, O,O,S-trimethyl ester: Contains a trimethyl group instead of the diethyl and isopropyl groups.
The uniqueness of this compound lies in its specific structural features, which contribute to its effectiveness as an insecticide and nematicide.
Properties
CAS No. |
78-52-4 |
|---|---|
Molecular Formula |
C8H19O2PS3 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
diethoxy-(propan-2-ylsulfanylmethylsulfanyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H19O2PS3/c1-5-9-11(12,10-6-2)14-7-13-8(3)4/h8H,5-7H2,1-4H3 |
InChI Key |
QVSDWRRZCKGXCO-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(OCC)SCSC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


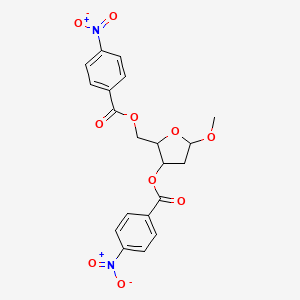
![Benzenesulfonic acid, 4-[2-(aminothioxomethyl)hydrazino]-, monopotassium salt](/img/structure/B13764111.png)
![Trimethyl-[[6-oxo-6-[(trimethylazaniumyl)methoxy]hexanoyl]oxymethyl]azanium diiodide](/img/structure/B13764114.png)

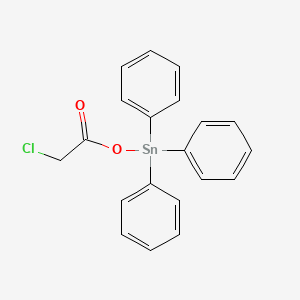

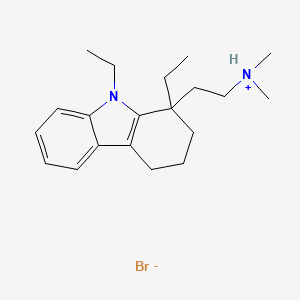
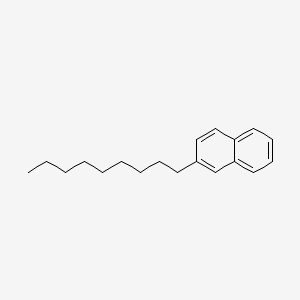
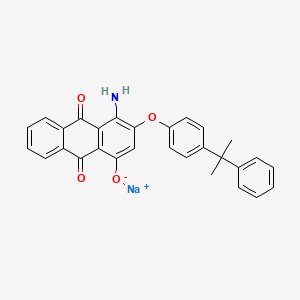
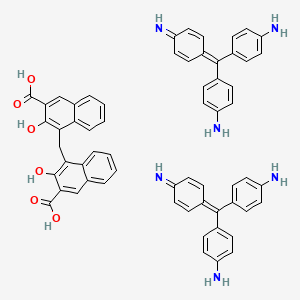
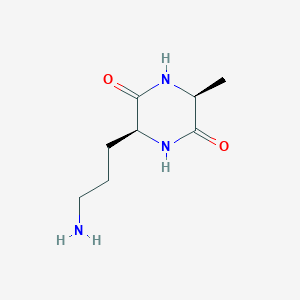
![Pyrimido[4,5-E][1,2,3,4]tetrazine](/img/structure/B13764173.png)
